(2,6-Dimethyltetrahydro-2H-Pyran-2-Yl)Methanol

Description

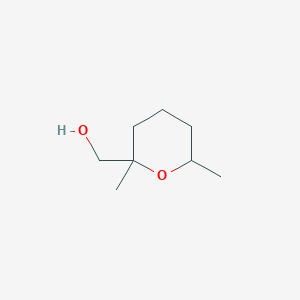

(2,6-Dimethyltetrahydro-2H-pyran-2-yl)methanol is a saturated six-membered oxygen-containing heterocycle (tetrahydropyran) substituted with two methyl groups at positions 2 and 6, and a hydroxymethyl group at position 2. The compound’s stereochemistry and substituent arrangement confer unique physicochemical properties, including moderate polarity due to the hydroxyl group and steric hindrance from the methyl groups. It is often utilized in organic synthesis as a chiral intermediate or building block for pharmaceuticals, agrochemicals, or fragrances. The compound’s stability under acidic or basic conditions is influenced by the electron-donating methyl groups and the rigidity of the tetrahydropyran ring .

Properties

IUPAC Name |

(2,6-dimethyloxan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7-4-3-5-8(2,6-9)10-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVASHMIUDJIIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(O1)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304386 | |

| Record name | (2,6-Dimethyltetrahydro-2H-Pyran-2-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87044-47-1 | |

| Record name | NSC165585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,6-Dimethyltetrahydro-2H-Pyran-2-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Features:

- Catalysts: Bismuth(III) chloride (BiCl3) combined with trimethylsilyl chloride (TMSCl)

- Solvent: Dichloromethane

- Temperature: 0 °C to room temperature

- Reaction Time: 30 minutes to 1 hour

- Yields: Moderate to high (up to 73% for related tetrahydropyran derivatives)

- Stereoselectivity: High, with control over cis/trans isomers

Example Procedure:

- A suspension of BiCl3 and TMSCl in dichloromethane is cooled to 0 °C.

- The aldehyde is added, followed by dropwise addition of the vinylsilyl alcohol.

- The reaction is monitored by TLC, then purified by column chromatography.

This method allows the synthesis of halogenated and polysubstituted tetrahydropyrans with excellent stereocontrol and can be adapted to introduce methyl substituents at the 2 and 6 positions by selecting appropriate starting materials.

Multi-Step Synthesis from Alkynols and Ketones

An alternative approach involves a sequence of reactions starting from 2-methyl-3-butyne-2-ol derivatives to build the tetrahydropyran ring and introduce the hydroxymethyl group.

Stepwise Synthesis Outline:

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Synthesis of 2-methyl-5-hexene-3-yn-2-ol | Palladium-catalyzed coupling of 2-methyl-3-butyne-2-ol with bromoethylene under alkaline conditions | DMF or THF, 5–30 °C, 8–15 h | 86–88 | Nitrogen atmosphere, extraction and drying |

| 2. Formation of 2,2-dimethyltetrahydropyran-4-one | Mercury salt and sulfuric acid catalyzed hydration and cyclization of the alkynol | 80–110 °C, 10–15 h | 85–89 | pH adjusted to 7–9, extraction, drying, distillation |

| 3. Synthesis of 5,5-dimethyl-1,6-dioxo spiro[2.5]octane-2-carboxylic acid ethyl ester | Reaction of ketone with ethyl chloroacetate under alkaline conditions | Toluene, reflux 0.5 h, then room temp 4–7 h | 86–89 | Extraction, drying, distillation |

| 4. Preparation of 2,2-dimethyltetrahydropyran-4-formaldehyde | Base-catalyzed reaction of spiro ester with alkali, followed by acidolysis | 30 °C stirring 12 h, then 95–105 °C acidolysis | 85 | Extraction and precipitation |

| 5. Oxidation to 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid | Potassium permanganate oxidation | Room temp, 12 h | 94 | Filtration and acidification |

This sequence culminates in the formation of tetrahydropyran derivatives with methyl substituents at positions 2 and 6 and functional groups suitable for further transformation into this compound.

Reduction to this compound

The final step to obtain the target compound involves reduction of the aldehyde or ketone intermediate to the corresponding alcohol.

- Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

- Solvent: Ether or tetrahydrofuran (THF)

- Temperature: 0 °C to room temperature

- Yield: Typically high (up to 80% reported in related systems)

- Stereoselectivity: Retention of configuration at the chiral centers

For example, reduction of the tetrahydropyran-4-aldehyde intermediate with LiAlH4 affords this compound with good yield and stereochemical purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Prins/Silyl-Prins Cyclization | Vinylsilyl alcohol + aldehyde | BiCl3, TMSCl | DCM, 0 °C, 0.5–1 h | Up to 73 (related compounds) | High stereoselectivity, one-pot |

| Multi-step Alkynol Route | 2-methyl-3-butyne-2-ol | Pd catalyst, Hg salt, KOH, KMnO4 | 5–110 °C, several hours | 85–94 per step | Requires multiple purification steps |

| Reduction Step | Aldehyde or ketone intermediate | LiAlH4 or NaBH4 | 0 °C to RT | ~80 (related systems) | Final step to alcohol |

Research Findings and Practical Notes

- The Prins cyclization method offers a rapid and stereoselective route but may require careful selection of substituents to avoid complex mixtures.

- The multi-step alkynol-based synthesis is robust and scalable, with high yields at each step, but involves toxic mercury salts and multiple purification stages.

- Reduction of aldehyde or ketone intermediates to the alcohol is straightforward and maintains stereochemical integrity.

- Control of pH and temperature is critical in all steps to maximize yield and purity.

- Extraction with ethyl acetate and drying over anhydrous sodium sulfate are common purification steps.

- Underpressure distillation is used to isolate volatile intermediates.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethyltetrahydro-2H-Pyran-2-Yl)Methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or amines can be used in the presence of suitable catalysts or under basic conditions.

Major Products Formed

Oxidation: Formation of 2,6-dimethyltetrahydro-2H-pyran-2-carboxylic acid.

Reduction: Formation of 2,6-dimethyltetrahydro-2H-pyran-2-ylmethanol.

Substitution: Formation of various substituted tetrahydropyran derivatives.

Scientific Research Applications

Organic Synthesis

DMTMP serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex molecules and functionalized tetrahydropyrans. Its hydroxymethyl group allows for various chemical transformations including oxidation and substitution reactions, making it a valuable intermediate in synthetic pathways .

Research has indicated potential biological activities associated with DMTMP. It has been investigated for its role as a precursor in the synthesis of bioactive compounds. Studies suggest that its structural features may enhance interactions with biological targets, which could lead to the development of novel therapeutic agents .

Pharmaceutical Development

DMTMP is explored for its therapeutic properties in the pharmaceutical industry. Its derivatives have shown promise in treating various conditions due to their biological activity. For example, it has been used in the synthesis of compounds targeting drug-resistant tuberculosis strains .

Industrial Applications

In industrial settings, DMTMP is employed as a solvent and reagent in the production of specialty chemicals. Its versatility allows it to be used in various chemical processes, enhancing efficiency and yield .

Case Study 1: Synthesis of Bioactive Compounds

A recent study demonstrated the use of DMTMP as an intermediate in synthesizing polysubstituted tetrahydropyrans with significant biological activity. The researchers employed a one-pot reaction method that yielded high selectivity and good yields for desired products, showcasing DMTMP's utility in medicinal chemistry .

| Compound | Yield (%) | Selectivity |

|---|---|---|

| Tetrahydropyran Derivative A | 81% | High |

| Tetrahydropyran Derivative B | 73% | Excellent |

Case Study 2: Reaction Pathway Optimization

Another study focused on optimizing reaction pathways involving DMTMP derivatives for enhanced stereoselectivity in cyclization reactions. The findings indicated that modifying reaction conditions significantly improved yields and selectivity for specific tetrahydropyran derivatives .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Silyl-Prins Cyclization | BiCl₃ Activator | 80% |

| Desilylation Process | TBAF Treatment | 53% |

Mechanism of Action

The mechanism of action of (2,6-Dimethyltetrahydro-2H-Pyran-2-Yl)Methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to act as a versatile intermediate in various chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of (2,6-dimethyltetrahydro-2H-pyran-2-yl)methanol (referred to as Compound A) include derivatives with variations in substituent positions, stereochemistry, or functional groups. Below is a detailed comparison based on structural, physicochemical, and reactivity profiles:

Table 1: Key Structural and Functional Differences

Table 2: Physicochemical Properties (Inferred)

| Compound Name (CAS No.) | Boiling Point (°C) | LogP (Predicted) | Solubility (mg/mL, H2O) |

|---|---|---|---|

| Compound A | ~245–260 | 0.8–1.2 | 10–15 |

| trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol | ~250–265 | 0.9–1.3 | 8–12 |

| (4-Methoxytetrahydro-2H-pyran-4-yl)methanol | ~230–245 | 0.5–0.9 | 20–30 |

| (Cis-5-methyltetrahydro-2H-pyran-2-yl)methanol | ~235–250 | 1.0–1.4 | 5–10 |

Key Findings:

Steric and Stereochemical Effects: The trans-configuration in trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol (similarity 0.96) reduces intramolecular strain compared to cis-isomers, enhancing thermal stability .

Functional Group Impact: The methoxy group in (4-methoxytetrahydro-2H-pyran-4-yl)methanol improves water solubility (20–30 mg/mL vs. 10–15 mg/mL for Compound A) but reduces lipophilicity (LogP 0.5–0.9 vs. 0.8–1.2) . Analogs lacking the C6 methyl group (e.g., cis/trans-5-methyl derivatives) exhibit higher volatility and lower melting points due to reduced molecular symmetry .

Reactivity and Applications: Compound A’s hydroxymethyl group participates in esterification and etherification reactions, similar to ethanolamine-mediated nucleophilic additions observed in pyran-2-one derivatives . The trans-2,6-dimethyl analog is preferred in chiral catalysis due to its rigid, non-planar structure, whereas 5-methyl derivatives are more suited for hydrophobic applications like fragrance formulation .

Biological Activity

Overview

(2,6-Dimethyltetrahydro-2H-Pyran-2-Yl)Methanol is an organic compound with the molecular formula . It features a tetrahydropyran ring with two methyl groups at the 2 and 6 positions, along with a hydroxymethyl group at the 2 position. This unique structure contributes to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

The synthesis of this compound typically involves the cyclization of suitable precursors under acidic or basic conditions. A common method includes the acid-catalyzed cyclization of 2,6-dimethyl-1,5-hexadiene with formaldehyde, followed by reduction to yield the desired product. The reaction often employs strong acids like sulfuric acid or hydrochloric acid as catalysts at elevated temperatures to facilitate cyclization.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound's structure allows it to act as a versatile intermediate in various chemical reactions, facilitating the formation of desired products.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties. A study on related compounds suggests that derivatives containing similar structures can show varying degrees of microbial inhibition depending on their substituents . The hydroxymethyl group in this compound may enhance its interaction with microbial targets.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds similar to this compound can exhibit cytotoxic effects against cancer cell lines. For instance, related tetrahydropyran derivatives have shown IC50 values ranging from 6.7 to over 200 µM against human neuroblastoma cells . The presence of methyl groups may influence the potency and selectivity of these compounds.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Case Studies and Research Findings

- Antibacterial Screening : A study evaluated the antibacterial activity of various tetrahydropyran derivatives, including those related to this compound. Results indicated that structural modifications could enhance antimicrobial efficacy against specific strains.

- Cytotoxicity Assessment : In research focusing on neuroblastoma cells, derivatives similar to this compound were tested for cytotoxic effects. The findings revealed that certain substitutions significantly increased cytotoxicity, suggesting a potential pathway for therapeutic applications .

- Mechanistic Studies : Investigations into the mechanism of action showed that compounds with a similar structure could affect cellular pathways through interactions with key proteins involved in cell proliferation and apoptosis .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for high-purity synthesis of (2,6-Dimethyltetrahydro-2H-Pyran-2-Yl)Methanol?

- Methodological Answer : The compound can be synthesized via stereoselective cyclization of pre-functionalized diols or through acid-catalyzed ring-closing reactions. For example, intermediates like 3,6-dihydro-2H-pyran derivatives can be functionalized with methyl groups at the 2- and 6-positions, followed by hydroxylation. Purification is typically achieved via column chromatography using gradients of ethyl acetate/hexane or preparative HPLC with methanol-water mobile phases .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies hydroxyl and ether functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-referencing with NIST Standard Reference Data (e.g., InChIKey: ROTONRWJLXYJBD-UHFFFAOYSA-N) ensures accuracy .

Q. What are its key physicochemical properties relevant to experimental handling?

- Methodological Answer : The compound’s molecular formula (C₈H₁₆O₂), molecular weight (144.21 g/mol), and logP (~1.2) influence solubility in polar aprotic solvents (e.g., THF, DMSO). Its tetrahydropyran ring confers stability under acidic conditions but may undergo ring-opening in strong bases. Thermal stability (decomposition >200°C) should be confirmed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can reaction conditions be optimized using statistical experimental design?

- Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) is effective for multivariable optimization. Key factors include methanol concentration (vol%), temperature, and catalyst loading. For instance, a 3² factorial design with methanol (50–100%) and extraction time (30–90 min) can maximize yield while minimizing side products like dimethyl ether (DME) . Orthogonal experimental designs (e.g., L9(3⁴)) reduce trial numbers by testing molar ratios, temperatures, and reaction times systematically .

Q. How to resolve contradictions in catalytic efficiency data during derivatization?

- Methodological Answer : Discrepancies often arise from unaccounted variables like trace moisture or solvent polarity. Use Design of Experiments (DoE) to isolate factors (e.g., via Box-Behnken design). For example, in methanol-mediated reactions, monitor acid catalyst stability and byproduct formation (e.g., DME) via GC-MS. Reproducibility is enhanced by controlling humidity (<5% RH) and using anhydrous methanol .

Q. What strategies are recommended for impurity profiling and degradation analysis?

- Methodological Answer : Employ High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD) and tandem mass spectrometry (LC-MS/MS). For method development, use DryLab Software to optimize gradient time, methanol modifier concentration, and column temperature. A three-variable (3D) experimental design identifies critical method parameters (CMPs) for resolving co-eluting impurities .

Q. How to model retention behavior in chromatographic separations?

- Methodological Answer : Use empirical retention models (e.g., linear solvent strength theory) fitted to retention factor (k) data. In supercritical fluid chromatography (SFC), refit retention factors as functions of methanol molarity and pressure. Full-factorial designs validate model accuracy within the experimental space .

Q. What are advanced applications in natural product synthesis?

- Methodological Answer : The compound serves as a chiral building block for benzofuran-derived natural products. Cascade [3,3]-sigmatropic rearrangements and aromatization strategies enable efficient synthesis of polycyclic scaffolds. For example, NaH-mediated benzylation in THF at 0°C yields intermediates for bioactive molecule libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.